N-(4-chlorophenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Beschreibung
BenchChem offers high-quality N-(4-chlorophenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O2S/c1-2-24-7-9-25(10-8-24)19-23-17-16(29-19)18(28)26(12-21-17)11-15(27)22-14-5-3-13(20)4-6-14/h3-6,12H,2,7-11H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPCCKNBCDFZMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(4-chlorophenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications based on recent studies.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from readily available precursors. A common approach includes the acylation of 4-ethylpiperazine with an appropriate thiazolo[4,5-d]pyrimidine derivative. The following table summarizes the key steps in the synthesis process:
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 4-Ethylpiperazine + Thiazolo derivative | Acetic anhydride | Intermediate compound |
| 2 | Intermediate + 4-Chlorobenzoyl chloride | Base (e.g., triethylamine) | N-(4-chlorophenyl) derivative |
| 3 | N-(4-chlorophenyl) derivative + Acetic acid | Reflux | Final product |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally related to N-(4-chlorophenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide. For instance, related compounds have shown inhibitory effects on various cancer cell lines by targeting critical signaling pathways such as AKT signaling, which plays a pivotal role in glioma malignancy and patient survival rates .
Key Findings:
- Inhibition of Glioma Growth: Compounds with similar structures have demonstrated significant inhibition of glioma cell growth in vitro. For example, a related pyrano[2,3-c]pyrazole compound exhibited low micromolar activity against AKT2/PKBβ, a critical kinase involved in oncogenic signaling .
The mechanism by which these compounds exert their biological effects often involves the inhibition of specific kinases that are crucial for tumor cell proliferation and survival. The inhibition of AKT signaling is particularly noteworthy as it has been associated with reduced tumor growth and enhanced apoptosis in cancer cells.
Toxicity and Safety Profile
The safety profile of N-(4-chlorophenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has also been evaluated. Preliminary assessments indicate that while the compound exhibits anticancer activity, it may pose certain toxicity risks. For instance:
- Oral Toxicity: Classified as harmful if swallowed (H302).
- Dermal Toxicity: Harmful on contact with skin (H312) .
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Case Study on Glioblastoma: A study involving patient-derived glioblastoma cells showed that treatment with a structurally similar compound led to significant reductions in tumor growth and improved patient outcomes.
- Kinase Inhibition Analysis: A comprehensive screening against 139 purified kinases revealed specific inhibition of AKT2/PKBβ by related compounds at concentrations that were non-toxic to normal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
